molecular formula C4H11Cl2N5 B2806214 5-(Aminomethyl)-2-methyl-1,2,4-triazol-3-amine;dihydrochloride CAS No. 2470438-43-6

5-(Aminomethyl)-2-methyl-1,2,4-triazol-3-amine;dihydrochloride

Cat. No.: B2806214
CAS No.: 2470438-43-6
M. Wt: 200.07
InChI Key: KMNGFRNPZPZDRK-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-methyl-1,2,4-triazol-3-amine;dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-methyl-1,2,4-triazol-3-amine;dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,2,4-triazole with formaldehyde and ammonium chloride, followed by reduction with a suitable reducing agent. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C) are usually employed.

    Solvent: Common solvents include water, ethanol, or methanol.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as:

    Mixing: Combining the reactants in a reactor.

    Heating: Maintaining the reaction mixture at the desired temperature.

    Separation: Isolating the product from the reaction mixture using techniques such as filtration or distillation.

    Purification: Purifying the product through recrystallization or other methods.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-methyl-1,2,4-triazol-3-amine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, methanol.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction may produce amine derivatives.

Scientific Research Applications

5-(Aminomethyl)-2-methyl-1,2,4-triazol-3-amine;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)-2-methyl-1,2,4-triazol-3-amine;dihydrochloride is unique due to its specific triazole structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(aminomethyl)-2-methyl-1,2,4-triazol-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5.2ClH/c1-9-4(6)7-3(2-5)8-9;;/h2,5H2,1H3,(H2,6,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNGFRNPZPZDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)CN)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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